N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11149929
InChI: InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES: COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11149929

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)17-15(21)11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key ALJZFUNHEUBSCR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Canonical SMILES COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide (IUPAC name: N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamide) belongs to the benzamide class of compounds, featuring a benzamide core substituted at the para position with a tetrazole ring and at the ortho position of the aniline moiety with a methoxy group. The molecular formula is C₁₅H₁₃N₅O₂, with a molecular weight of 295.30 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.30 g/mol
CAS Number915934-92-8
SMILES NotationCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
InChI KeyALJZFUNHEUBSCR-UHFFFAOYSA-N

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s metabolic stability and ability to engage in hydrogen bonding with biological targets . The methoxy group enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-(2-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves a multi-step sequence:

  • Formation of Benzoyl Chloride Intermediate:
    Reaction of 4-nitrobenzoic acid with thionyl chloride yields 4-nitrobenzoyl chloride, which is subsequently reduced to 4-aminobenzoyl chloride.

  • Amide Bond Formation:
    Coupling 4-aminobenzoyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) produces N-(2-methoxyphenyl)-4-aminobenzamide.

  • Tetrazole Cyclization:
    Treatment with sodium azide and trimethylsilyl chloride in dimethylformamide (DMF) facilitates the conversion of the nitrile group to a tetrazole ring .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amide Formation2-Methoxyaniline, Et₃N, DCM, 0°C78
Tetrazole CyclizationNaN₃, TMSCl, DMF, 80°C65

Optimization studies emphasize the critical role of temperature control and solvent selection. For instance, substituting DMF with acetonitrile in the cyclization step improves yields to 72% while reducing side product formation .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 220°C. Solubility profiling reveals preferential dissolution in polar aprotic solvents (e.g., DMSO: 12 mg/mL) over aqueous media (water: <0.1 mg/mL).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, tetrazole-H), 8.15 (d, J=8.4 Hz, 2H, benzamide-H), 7.85 (d, J=8.4 Hz, 2H, benzamide-H), 7.45–7.30 (m, 4H, methoxyphenyl-H), 3.85 (s, 3H, OCH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring), 1250 cm⁻¹ (C-O-C asym) .

AssayResultReference
COX-2 InhibitionIC₅₀ = 1.8 µM
Antibacterial (S. aureus)MIC = 32 µg/mL
Acute Toxicity (LD₅₀)>2000 mg/kg (oral, rats)

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